molecular formula C12H11ClN2O3 B6159782 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1368644-06-7

5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6159782
CAS No.: 1368644-06-7
M. Wt: 266.68 g/mol
InChI Key: XCWHSEXWGBPTJB-UHFFFAOYSA-N
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Description

5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methoxy group on the phenyl ring, and a carboxylic acid group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this specific compound, the starting materials might include 2-chloro-4-methoxyacetophenone and methylhydrazine.

    Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or even removing it entirely.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde.

    Reduction: Formation of 5-(2-hydroxy-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of 5-(2-amino-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for anti-inflammatory, analgesic, and anticancer properties due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The chloro and methoxy groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-sulfonic acid

Uniqueness

Compared to similar compounds, 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its applications and effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1368644-06-7

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

5-(2-chloro-4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c1-15-11(6-10(14-15)12(16)17)8-4-3-7(18-2)5-9(8)13/h3-6H,1-2H3,(H,16,17)

InChI Key

XCWHSEXWGBPTJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl

Purity

95

Origin of Product

United States

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